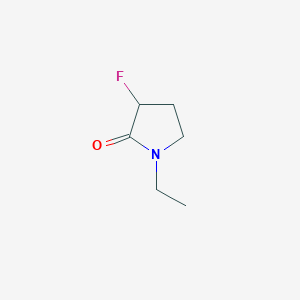
5-Methoxy-1,3,3-trimethylindolin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1,3,3-trimethylindolin-2-imine: is an organic compound belonging to the indole family. It is characterized by its unique structure, which includes a methoxy group at the 5-position and three methyl groups at the 1, 3, and 3 positions of the indolin-2-imine core. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,3-trimethylindolin-2-imine typically involves the following steps:
Starting Material: The synthesis begins with indole as the starting material.
Alkylation: The indole undergoes alkylation reactions at the 2 and 3 positions to introduce methyl groups.
Methoxylation: A methoxy group is introduced at the 5-position through a methoxylation reaction.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-1,3,3-trimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-1,3,3-trimethylindolin-2-imine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for constructing various cyclic structures, including indole derivatives and benzoindole compounds .
Biology: In biological research, this compound is utilized as a fluorescent probe and dye for microscopy. Its unique structure allows it to bind to specific biological targets, making it valuable in imaging studies .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of pharmaceutical compounds. It contributes to the development of drugs with potential antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is employed as a dye intermediate and in the production of specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1,3,3-trimethylindolin-2-imine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to receptors and enzymes, influencing various biochemical pathways. For instance, its methoxy group can participate in hydrogen bonding, while the indole core can engage in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
- 5-Methoxy-1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b]pyran]
- 1,3,3-Trimethyl-5-hydroxyindolin-2-one
- 2,3,3-Trimethyl-5-methoxy-3H-indole
Uniqueness: 5-Methoxy-1,3,3-trimethylindolin-2-imine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methoxy group at the 5-position and the presence of three methyl groups contribute to its distinct reactivity and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
5-methoxy-1,3,3-trimethylindol-2-imine |
InChI |
InChI=1S/C12H16N2O/c1-12(2)9-7-8(15-4)5-6-10(9)14(3)11(12)13/h5-7,13H,1-4H3 |
Clave InChI |
ZXKUXCWLLMJWIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OC)N(C1=N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)





![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)


